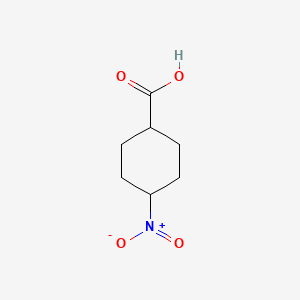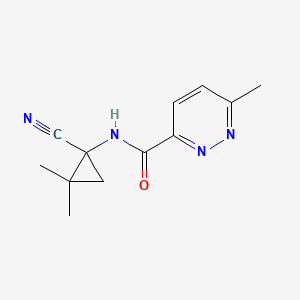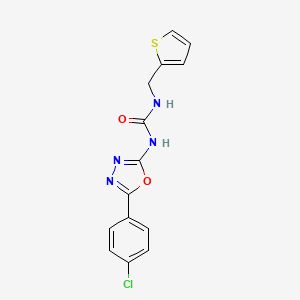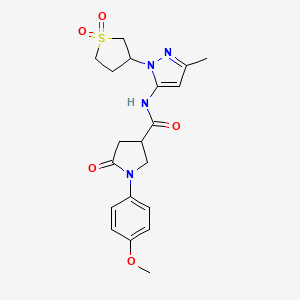
4-nitrocyclohexane-1-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H11NO4 It is a derivative of cyclohexane, where a nitro group is attached to the fourth carbon and a carboxylic acid group is attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions: 4-Nitrocyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of cyclohexane-1-carboxylic acid. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-Nitrocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as acid chlorides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Oxidation: Thionyl chloride or other chlorinating agents.
Major Products Formed:
Reduction: 4-Aminocyclohexane-1-carboxylic acid.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Oxidation: Cyclohexane-1-carbonyl chloride.
科学的研究の応用
4-Nitrocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways involving nitro and carboxylic acid groups.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which 4-nitrocyclohexane-1-carboxylic acid exerts its effects depends on the specific context of its application. In biochemical systems, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity for molecular targets.
類似化合物との比較
Cyclohexane-1-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.
4-Nitrobenzoic acid: Contains a benzene ring instead of a cyclohexane ring, leading to different reactivity and applications.
4-Aminocyclohexane-1-carboxylic acid: The reduced form of 4-nitrocyclohexane-1-carboxylic acid, with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both a nitro group and a carboxylic acid group on a cyclohexane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis, research, and industry.
特性
IUPAC Name |
4-nitrocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-6H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLIYMJZSNSIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3-chlorobenzoyl)piperidin-4-yl]oxy}-1,3-benzoxazole](/img/structure/B2634817.png)



![{[4-(3-CHLORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2634823.png)

![4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B2634826.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2634829.png)

![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate](/img/structure/B2634831.png)


![5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2634835.png)
